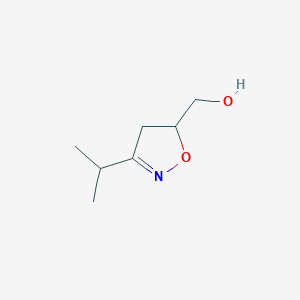

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol

Description

Properties

IUPAC Name |

(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXNMBMOFWRJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649337 | |

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142210-97-6 | |

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol

This guide provides a comprehensive technical overview for the synthesis and structural elucidation of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development. The document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding for practical application.

Introduction

Isoxazolines are a significant class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. They serve as versatile building blocks in medicinal chemistry due to their wide range of biological activities. The target molecule, this compound (C₇H₁₃NO₂; Molecular Weight: 143.18 g/mol )[1], incorporates a hydrophilic hydroxymethyl group and a lipophilic isopropyl group, making it an interesting scaffold for further chemical modification and biological screening.

This guide will detail a robust and well-precedented synthetic approach to this molecule via a 1,3-dipolar cycloaddition reaction. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic techniques will be presented, complete with predicted data based on structurally similar compounds.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[2][3] For the synthesis of this compound, this involves the in situ generation of isopropyl nitrile oxide from isobutyraldoxime and its subsequent reaction with allyl alcohol.

Proposed Synthetic Scheme

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound, (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of novel molecules. The guide will delve into the predicted spectral features of this molecule, grounded in established principles of NMR and supported by data from analogous structures in the scientific literature.

Introduction

This compound is a substituted 4,5-dihydroisoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural determination of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a baseline for researchers working with this or structurally related compounds.

Molecular Structure and Predicted NMR Resonances

The structure of this compound, with the IUPAC numbering scheme for the dihydroisoxazole ring, is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects and data from published literature on similar 4,5-dihydroisoxazole systems.[1][2][3][4]

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the dihydroisoxazole ring and the isopropyl and hydroxymethyl substituents. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as by the magnetic anisotropy of the heterocyclic ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

| H5 | 4.8 - 5.2 | Multiplet (ddt or ddd) | JH5-H4a ≈ 8-10, JH5-H4b ≈ 6-8, JH5-CH2 ≈ 3-5 | This proton is on a carbon adjacent to both the ring oxygen and the hydroxymethyl group, leading to a downfield shift. It will couple to the two diastereotopic protons at C4 and the methylene protons of the methanol group. |

| H4a, H4b | 2.8 - 3.5 | Multiplets (ddd) | JH4a-H4b ≈ 12-16, JH4a-H5 ≈ 8-10, JH4b-H5 ≈ 6-8 | These are diastereotopic methylene protons on the dihydroisoxazole ring. They will exhibit a large geminal coupling and couple to the proton at C5. |

| CH₂ (methanol) | 3.6 - 3.9 | Multiplet (dd) | Jgem ≈ 11-13, JCH2-H5 ≈ 3-5 | These diastereotopic protons are adjacent to the hydroxyl group and the chiral center at C5, making them inequivalent. They will show geminal coupling and coupling to H5. |

| OH | Variable (1.5 - 4.0) | Broad Singlet | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace amounts of water, leading to a broad signal. |

| CH (isopropyl) | 2.8 - 3.2 | Septet | JCH-CH3 ≈ 7 | This methine proton is coupled to the six equivalent methyl protons of the isopropyl group. |

| CH₃ (isopropyl) | 1.1 - 1.3 | Doublet | JCH3-CH ≈ 7 | The two methyl groups of the isopropyl substituent are equivalent and will appear as a single doublet due to coupling with the methine proton. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are highly dependent on the local electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C3 | 155 - 160 | This imine carbon is part of the C=N bond and is significantly deshielded. |

| C5 | 80 - 85 | This carbon is bonded to the electronegative ring oxygen and the hydroxymethyl group, resulting in a downfield shift. |

| C4 | 38 - 45 | This methylene carbon is part of the dihydroisoxazole ring. |

| CH₂ (methanol) | 63 - 68 | The carbon of the primary alcohol is found in this typical range. |

| CH (isopropyl) | 28 - 33 | The methine carbon of the isopropyl group. |

| CH₃ (isopropyl) | 20 - 23 | The equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, non-polar solvent that will not exchange with the hydroxyl proton, allowing for its observation. For observing coupling to the OH proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS can be done for confirmation.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: The same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the dihydroisoxazole ring and the substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different fragments of the molecule and confirming the overall structure.

Diagram 2: NMR Data Acquisition and Analysis Workflow

Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a robust experimental protocol for data acquisition. While the presented spectral data are predictive, they are firmly grounded in the established principles of NMR spectroscopy and supported by extensive data from the scientific literature on structurally related compounds. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectral features of this molecule and providing a systematic approach to its structural verification. The application of 2D NMR techniques is highly recommended for the definitive assignment of all proton and carbon signals, ensuring the highest level of confidence in the elucidated structure.

References

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed, [Link].[1]

-

13C NMR chemical shifts of heterocycles. Empirical substituent effects in 5‐halomethyl‐5‐hydroxy‐4,5‐dihydroisoxazoles. Magnetic Resonance in Chemistry, [Link].[2]

-

Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines... ResearchGate, [Link].

-

C-13 NMR spectra of some Isoxazolidine. ResearchGate, [Link].

-

1 H NMR spectra of ∆ 2 -isoxazolines and ∆ 2 -pyrazolines 4a-4f in... ResearchGate, [Link].[3]

-

Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. National Institutes of Health, [Link].

-

Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. The Royal Society of Chemistry, [Link].[4]

-

NMR Spectra of Products. The Royal Society of Chemistry, [Link].

-

Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate, [Link].

Sources

An In-depth Technical Guide to (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. Given the specificity of this molecule, this document synthesizes direct data where available with well-established principles of isoxazoline chemistry to offer a robust working knowledge for researchers in drug discovery and development.

Introduction: The Significance of the Dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole (or 2-isoxazoline) ring is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic and steric properties make it a versatile scaffold in the design of novel therapeutic agents. Dihydroisoxazoles are often considered as bioisosteres for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The inherent polarity and hydrogen bonding capabilities of the N-O bond within the ring, coupled with the potential for diverse substitution patterns, allow for fine-tuning of a molecule's interaction with biological targets.

Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The specific compound of interest, this compound, incorporates a lipophilic isopropyl group at the 3-position and a reactive hydroxymethyl group at the 5-position, presenting a valuable building block for further chemical elaboration and library synthesis.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established from available data and theoretical predictions.

| Property | Value | Source |

| CAS Number | 1142210-97-6 | |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| Appearance | Liquid (presumed) | Inferred from similar structures |

| Stereochemistry | Racemic | Inferred from synthesis methods |

| Purity | Typically >95% |

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[4][5] For the synthesis of the title compound, this would involve the reaction of isobutyronitrile oxide with allyl alcohol.

Proposed Synthetic Pathway

Sources

- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

Crystal Structure of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol: A Guide to Synthesis, Crystallographic Analysis, and Supramolecular Architecture

An in-depth technical guide by a Senior Application Scientist

Abstract

The 4,5-dihydroisoxazole (isoxazoline) scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in molecules exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms and the potential for specific intermolecular interactions are critical determinants of a molecule's efficacy and behavior in a biological system. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol. We delve into the causality behind the experimental design, from the synthetic strategy to the nuances of crystal growth and structure refinement. The resulting analysis of the molecular geometry and, most critically, the hydrogen-bonding networks, offers foundational insights for researchers in structural biology and drug development.

Introduction: The Significance of the Isoxazoline Scaffold

The isoxazoline ring is a privileged five-membered heterocycle that has garnered significant attention in both medicinal and agrochemical research.[3][4] Its structural features, including a strained N-O bond and defined stereocenters, allow it to act as a versatile pharmacophore capable of engaging with a multitude of biological targets.[1][2] The incorporation of a hydroxymethyl group at the C5 position, as in this compound, introduces a crucial functional handle. This hydroxyl moiety can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility, metabolic stability, and ability to form specific, high-affinity interactions with protein targets.

Understanding the crystal structure is paramount. It provides an unambiguous determination of the molecule's conformation in the solid state and reveals the preferred patterns of intermolecular interactions that govern its packing.[5][6] This knowledge is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific 3D features with biological activity.

-

Pharmacophore Modeling: Designing new ligands based on a validated 3D scaffold.

-

Crystal Engineering: Controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as polymorphism and solubility.[7]

This guide outlines the complete workflow, from chemical synthesis to the final structural analysis, providing a blueprint for obtaining and interpreting the crystal structure of this important molecular scaffold.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most robust and convergent method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[8][9] For the target molecule, this involves the in situ generation of isobutyronitrile oxide from isobutyraldoxime, which then reacts with allyl alcohol.

Rationale for Experimental Choices:

-

Nitrile Oxide Generation: Isobutyraldoxime is the logical precursor for the 3-isopropyl substituent. Sodium hypochlorite (bleach) is an effective, inexpensive, and readily available oxidizing agent for the in situ conversion of the aldoxime to the highly reactive nitrile oxide intermediate. This avoids the isolation of the unstable nitrile oxide.[9]

-

Dipolarophile: Allyl alcohol is chosen as the alkene component because it directly installs the required hydroxymethyl group at the C5 position of the resulting isoxazoline ring.

-

Solvent and Base: A biphasic system (e.g., dichloromethane and water) with a phase-transfer catalyst can be effective, though a simple aqueous base solution is often sufficient. The base, such as sodium hydroxide, facilitates the elimination of HCl from the intermediate chloro-oxime.

Protocol 2.1: Synthesis of this compound

-

Aldoxime Formation: To a stirred solution of isobutyraldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield isobutyraldoxime.

-

Cycloaddition: Dissolve isobutyraldoxime (1.0 eq) and allyl alcohol (1.5 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Nitrile Oxide Generation: Add a commercial aqueous solution of sodium hypochlorite (e.g., 10-15%, 2.0 eq) dropwise to the stirred DCM solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The goal is to encourage slow, ordered growth from a supersaturated solution.

Rationale for Crystallization Technique:

-

Slow Evaporation: This is the most common and often successful method for small organic molecules.[11] The gradual removal of solvent slowly increases the solute concentration to the point of nucleation and growth.

-

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. A binary solvent system (e.g., ethyl acetate/hexane) is highly effective. The compound should be soluble in the more polar solvent (ethyl acetate) and poorly soluble in the less polar "anti-solvent" (hexane). This allows for fine control over the saturation level.

Protocol 2.2: Crystallization by Slow Evaporation

-

Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetone) in a small, clean vial.

-

Add a more volatile, less polar anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid.

-

Add a single drop of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.

-

Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

-

Monitor the vial over several days to weeks for the formation of clear, well-defined crystals with sharp edges.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[6][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The workflow for a small-molecule crystal structure determination is a well-established process.[12]

Caption: Standard workflow for small-molecule crystal structure determination.

Protocol 3.1: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity and position of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The space group is determined from the symmetry of the diffraction pattern. The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods, which generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal displacement parameters are then refined using a full-matrix least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using software like PLATON and checked for consistency by generating a Crystallographic Information File (CIF). Key metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF) indicate the quality of the final model.

Analysis of the Crystal Structure

While the specific crystallographic data for the title compound is not publicly available, we can infer its key structural features based on established chemical principles and data from closely related isoxazoline structures.[11][13][14]

Molecular Geometry and Conformation

The 4,5-dihydroisoxazole ring is not planar and is expected to adopt an envelope conformation , a common feature for this heterocyclic system.[11] In this conformation, one of the carbon atoms (likely C4 or C5) deviates from the plane formed by the other four atoms. The isopropyl group at C3 and the hydroxymethyl group at C5 will have specific stereochemical orientations (axial or equatorial) relative to the ring, which are definitively determined by the X-ray structure.

Table 1: Representative Crystallographic and Refinement Data (Note: This data is illustrative for a small organic molecule of this type and is not from a published structure of the title compound.)

| Parameter | Value |

| Chemical Formula | C₇H₁₃NO₂ |

| Formula Weight | 143.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.45 |

| β (°) | 105.2 |

| Volume (ų) | 792.1 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 6150 |

| Independent Reflections | 1825 [R(int) = 0.025] |

| Final R1 [I > 2σ(I)] | 0.041 |

| Final wR2 (all data) | 0.115 |

| Goodness-of-Fit (GooF) | 1.05 |

Supramolecular Assembly: The Hydrogen-Bonding Network

The most significant feature governing the crystal packing of this compound is hydrogen bonding. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazoline ring, as well as the hydroxyl oxygen itself, are potential acceptors.

We can predict the formation of a robust O-H···O or O-H···N hydrogen bond network. Given the higher electronegativity and proton affinity of the hydroxyl oxygen, an O-H···O interaction, where the hydroxyl group of one molecule donates to the hydroxyl oxygen of a neighboring molecule, is highly probable. This would lead to the formation of infinite chains or cyclic motifs (dimers, tetramers) within the crystal lattice. Weaker C-H···O interactions may also be present, further stabilizing the crystal packing.[15][16]

Caption: Predicted O-H···O hydrogen bond chain motif in the crystal lattice.

Implications for Drug Development

The detailed structural information derived from this analysis provides critical insights for drug development professionals:

-

Conformational Rigidity: The envelope conformation of the isoxazoline ring provides a rigid scaffold, reducing the entropic penalty upon binding to a target.

-

Directional Interactions: The precise vector of the hydroxyl group's hydrogen bond donation informs the design of complementary acceptor groups in a protein's active site.

-

Bioisosteric Replacement: The isoxazoline N-O linkage can serve as a bioisostere for other functional groups, and this crystal structure provides the exact geometric parameters for such design efforts.[17]

Conclusion

This guide has detailed the comprehensive process for the structural elucidation of this compound, a molecule built upon a medicinally significant scaffold. By integrating a logical synthetic strategy with meticulous crystallization techniques and standard single-crystal X-ray diffraction analysis, a wealth of structural information can be obtained. The analysis of the molecular conformation and, crucially, the supramolecular assembly via hydrogen bonding, provides a foundational dataset. These insights are essential for understanding the solid-state behavior of this compound and for the rational design of next-generation therapeutics that leverage the unique properties of the isoxazoline core.

References

-

Pathak, S., Singh, P., & Jadon, G. (2025). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Medicinal Chemistry, 21(8), 749-760.

-

Bentham Science Publishers. (2024). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Bentham Science.

-

Request PDF. (n.d.). Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. ResearchGate.

-

Ingenta Connect. (2024). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Ingenta Connect.

-

Liu, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.

-

Domagała, S., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. National Institutes of Health (PMC).

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia.

-

Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.

-

Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (PMC).

-

Flack, H. D., & Bernardinelli, G. (2011). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.

-

Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Rigaku.

-

ResearchGate. (n.d.). The supermolecular structure showing the intermolecular interactions... ResearchGate.

-

Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate.

-

ResearchGate. (n.d.). Crystal structures of isoxazolines 3d and 3j. ResearchGate.

-

Metrangolo, P., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.

-

Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech.

-

Zhang, J., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. ResearchGate.

-

Fedik, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

-

PubChem. (n.d.). 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. PubChem.

-

Sigma-Aldrich. (n.d.). (3-Isopropylisoxazol-5-yl)methanol. Sigma-Aldrich.

-

European Patent Office. (2005). PROCESS FOR PRODUCTION OF (4,5-DIHYDROISOXAZOL-3-YL)THIO- CARBOXAMIDINE SALTS. Google Patents.

-

Çetin, A., et al. (2023). Crystal structure and Hirshfeld surface analysis of isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Institutes of Health (PMC).

-

PubChemLite. (n.d.). (5-butyl-4,5-dihydroisoxazol-3-yl)-formyl-isopropyl-methyl-[?]carboxylic acid. PubChemLite.

-

Achemica. (n.d.). This compound, 95% Purity, C7H13NO2, 5 grams. Achemica.

-

ChemicalBook. (n.d.). This compound. ChemicalBook.

-

Sigma-Aldrich. (n.d.). (3-Isopropylisoxazol-5-yl)methanol DiscoveryCPR. Sigma-Aldrich.

-

Ben-Moussa, A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar.

-

SynHet. (n.d.). [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. SynHet.

-

Ben-Moussa, A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI.

Sources

- 1. A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rigaku.com [rigaku.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biolmolchem.com [biolmolchem.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

A Technical Guide to 3,5-Disubstituted 4,5-Dihydroisoxazoles: Synthesis, Reactivity, and Applications

Foreword: The Enduring Versatility of a Five-Membered Heterocycle

In the vast landscape of heterocyclic chemistry, the 4,5-dihydroisoxazole, or isoxazoline, ring system holds a position of particular prominence. Its inherent structural features—a weak N-O bond poised for cleavage and stereocenters that can be precisely controlled—make it far more than just another stable scaffold. It is a master key, unlocking synthetic pathways to crucial acyclic building blocks like β-hydroxy ketones and γ-amino alcohols. The 3,5-disubstituted substitution pattern, in particular, represents the most common and synthetically valuable class, arising directly from the powerful and highly predictable 1,3-dipolar cycloaddition reaction.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of reactions to provide a deeper understanding of the causality behind methodological choices. We will explore not only how to construct and manipulate these heterocycles but why specific reagents and conditions are chosen to achieve desired outcomes in terms of yield, regioselectivity, and chemoselectivity. From the foundational principles of their synthesis to their role as pharmacophores in modern drug discovery, this document serves as an in-depth technical resource on the chemistry of 3,5-disubstituted 4,5-dihydroisoxazoles.

Part 1: The Cornerstone of Synthesis: [3+2] Cycloaddition

The most direct and widely employed strategy for constructing the 3,5-disubstituted 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction.[1][2][3] This reaction is a concerted, pericyclic process involving the [π4s + π2s] cycloaddition of a 4π-electron 1,3-dipole (a nitrile oxide) with a 2π-electron dipolarophile (an alkene).[4] The elegance of this method lies in its high degree of predictability and control over both regiochemistry and stereochemistry.

The Mechanism and the Question of Regioselectivity

The reaction proceeds through a six-electron transition state, leading to the formation of a five-membered ring.[2] The critical question for synthesizing a 3,5-disubstituted product is one of regioselectivity: which end of the nitrile oxide (C or O) connects to which end of the alkene?

This outcome is primarily governed by Frontier Molecular Orbital (FMO) theory.[4][5] The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's facility and regiochemistry.

-

Type I (HOMOdipole-LUMOdipolarophile controlled): Occurs with electron-deficient alkenes. The larger orbital coefficient on the nitrile oxide's carbon atom aligns with the larger coefficient on the unsubstituted carbon of the alkene, leading to the 3,5-disubstituted isoxazoline.

-

Type III (LUMOdipole-HOMOdipolarophile controlled): Occurs with electron-rich alkenes. The interaction is reversed, but the orbital coefficients still favor the same 3,5-regioisomer.[1]

Steric hindrance between the substituents on the dipole (R¹) and the dipolarophile (R²) also plays a crucial role in disfavoring the formation of the alternative 4,5-disubstituted regioisomer.[2]

Sources

- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chesci.com [chesci.com]

- 5. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Isoxazolines

The 4,5-dihydroisoxazole (isoxazoline) scaffold is a cornerstone in medicinal chemistry and drug development. These five-membered heterocyclic compounds are not merely stable intermediates but often constitute the pharmacophore of a wide range of biologically active molecules. Their utility stems from their ability to act as bioisosteres for amide or ester functionalities, enhancing metabolic stability and pharmacokinetic profiles. Furthermore, the isoxazoline ring can be readily unmasked to reveal valuable functionalities like β-hydroxy ketones and γ-amino alcohols, making it a versatile synthon in complex molecule synthesis[1]. The target molecule of this guide, (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, incorporates a lipophilic isopropyl group and a functional hydroxymethyl handle, making it an attractive building block for library synthesis and lead optimization in drug discovery programs.

The 1,3-dipolar cycloaddition reaction stands out as the most elegant and efficient method for constructing the isoxazoline ring system[1]. This reaction, a classic example of a pericyclic process, involves the concerted [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, an alkene. The power of this transformation lies in its high degree of regio- and stereoselectivity, allowing for the precise construction of multiple stereocenters in a single step.

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and methods for analytical validation.

Mechanistic Insights: The Concerted Pathway of 1,3-Dipolar Cycloaddition

The synthesis of this compound is achieved through the 1,3-dipolar cycloaddition of in situ generated isobutyronitrile oxide with allyl alcohol. The reaction proceeds through a concerted mechanism, meaning that the two new carbon-oxygen and carbon-carbon bonds are formed in a single transition state.

Step 1: In Situ Generation of Isobutyronitrile Oxide

Nitrile oxides are highly reactive intermediates and are therefore typically generated in situ to prevent their dimerization into furoxans. A common and effective method for their generation from aldoximes is oxidation with sodium hypochlorite (NaOCl). In this synthesis, isobutyraldoxime is treated with an aqueous solution of sodium hypochlorite to yield isobutyronitrile oxide.

Step 2: The [3+2] Cycloaddition

The generated isobutyronitrile oxide then readily undergoes a [3+2] cycloaddition reaction with allyl alcohol. The regioselectivity of this reaction is a key consideration. In the reaction between a nitrile oxide and a monosubstituted alkene like allyl alcohol, the formation of the 5-substituted isoxazoline is generally favored. This regiochemical outcome can be rationalized by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (allyl alcohol) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (isobutyronitrile oxide). The larger orbital coefficient on the terminal carbon of the alkene in the HOMO interacts preferentially with the larger coefficient on the carbon atom of the nitrile oxide in the LUMO, leading to the formation of the C-C bond at the 5-position of the resulting isoxazoline ring.

Experimental Protocol

This protocol outlines a plausible method for the synthesis of this compound based on established procedures for similar 1,3-dipolar cycloaddition reactions.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| Isobutyraldehyde | C₄H₈O | 72.11 | 78-84-2 | |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | |

| Allyl alcohol | C₃H₆O | 58.08 | 107-18-6 | Caution: Toxic and flammable |

| Sodium hypochlorite solution | NaOCl | 74.44 | 7681-52-9 | ~10-15% aqueous solution |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh) |

Part 1: Synthesis of Isobutyraldoxime

-

To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in water, add sodium bicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Once the gas evolution has ceased, add isobutyraldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford isobutyraldoxime as a colorless oil or low-melting solid. The product is often used in the next step without further purification.

Part 2: Synthesis of this compound

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldoxime (1.0 equivalent) and allyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

To this cooled solution, add an aqueous solution of sodium hypochlorite (~10-15%, 1.1 equivalents) dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Load the crude product onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Trustworthiness: Self-Validating the Protocol

The successful synthesis of this compound can be confirmed through standard analytical techniques. The expected data presented below are based on the analysis of structurally similar compounds and general principles of spectroscopy.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.7-5.0 (m, 1H, H-5), ~3.6-3.8 (m, 2H, -CH₂OH), ~3.0-3.3 (m, 2H, H-4), ~2.7-3.0 (septet, 1H, -CH(CH₃)₂), ~1.1-1.3 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~158-162 (C-3), ~80-85 (C-5), ~63-67 (-CH₂OH), ~40-45 (C-4), ~28-32 (-CH(CH₃)₂), ~19-22 (-CH(CH₃)₂) |

| Mass Spec (ESI+) | m/z: 144.10 [M+H]⁺, 166.08 [M+Na]⁺ |

Rationale for Expected NMR Shifts:

-

¹H NMR: The proton at the C-5 position (H-5) is expected to be the most downfield of the ring protons due to its proximity to the oxygen atom of the ring and the hydroxymethyl group. The methylene protons of the hydroxymethyl group will appear as a multiplet. The diastereotopic protons at the C-4 position will likely appear as a complex multiplet. The methine proton of the isopropyl group will be a septet, and the two methyl groups will appear as a doublet.

-

¹³C NMR: The imine carbon (C-3) will be the most downfield carbon signal. The C-5 carbon, attached to two oxygen atoms (one in the ring, one in the hydroxyl group), will also be significantly downfield. The remaining aliphatic carbons will appear in the upfield region.

Mass Spectrometry Fragmentation:

The mass spectrum should show a prominent molecular ion peak [M+H]⁺. Common fragmentation patterns for isoxazolines involve cleavage of the N-O bond and subsequent ring opening, as well as loss of small neutral molecules.

Visualizing the Synthesis

Reaction Workflow

Caption: Workflow for the synthesis of the target compound.

Reaction Mechanism

Sources

Application Note & Protocols: Strategic Derivatization of the Methanol Group in (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

The (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol moiety represents a valuable and versatile building block in modern medicinal chemistry and drug discovery.[1][2] The 4,5-dihydroisoxazole, or isoxazoline, ring is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[3][4][5] The primary alcohol functionality at the C5 position serves as a key handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of the methanol group in this compound. By transforming this primary alcohol into a diverse array of functional groups—such as esters, ethers, aldehydes, and carboxylic acids—researchers can fine-tune the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, to optimize its pharmacological profile.

II. Strategic Considerations for Derivatization

Before proceeding with synthesis, it is crucial to understand the chemical landscape of the starting material. The key to successful derivatization lies in achieving chemoselectivity, modifying the primary alcohol without compromising the integrity of the isoxazoline ring.

-

Reactivity of the Primary Alcohol: The hydroxyl group is a versatile nucleophile and can be readily converted into a wide range of other functional groups using well-established organic chemistry transformations.

-

Stability of the Isoxazoline Ring: The N-O bond within the isoxazoline ring is potentially labile, particularly under harsh reductive conditions (e.g., catalytic hydrogenation with certain catalysts), which can lead to ring cleavage to form 1,3-amino alcohols.[6] Therefore, reaction conditions must be chosen carefully to preserve this critical structural feature. Most standard oxidative and acylating conditions are well-tolerated.

-

Stereochemistry: The C5 carbon of the isoxazoline ring is a chiral center. Most derivatizations of the external methanol group will not affect this stereocenter. However, reactions that proceed via substitution at the carbon bearing the hydroxyl group, such as the Mitsunobu reaction, will result in a predictable inversion of stereochemistry.[7] This can be a powerful tool for accessing alternative stereoisomers.

The following diagram illustrates the primary pathways for derivatization discussed in this guide.

Caption: Key derivatization routes for this compound.

III. Detailed Application Protocols

The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints. All reagents should be of appropriate purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Esterification via Acylation

This is a robust and high-yielding method for forming esters using activated carboxylic acid derivatives.

Rationale: Acid chlorides and anhydrides are highly electrophilic and react readily with the primary alcohol. A mild, non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Ether Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with complete inversion of stereochemistry, which is ideal for coupling with phenols or other acidic nucleophiles under mild, neutral conditions.[7][8]

Rationale: The reaction proceeds via the activation of the alcohol by a phosphine-azodicarboxylate adduct (e.g., triphenylphosphine and diethyl azodicarboxylate, DEAD). This forms a good leaving group, which is then displaced by a nucleophile (e.g., a phenoxide) in an Sₙ2 fashion.[7]

Caption: Simplified workflow of the Mitsunobu reaction.

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq), the desired phenol or other acidic nucleophile (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.1-0.2 M).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and/or formation of a precipitate may be observed.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, so careful chromatography is required.

Protocol 3: Oxidation to the Aldehyde

Mild oxidation is crucial for synthesizing the corresponding aldehyde without over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice due to its high chemoselectivity and mild reaction conditions.[9]

Rationale: DMP is a hypervalent iodine compound that oxidizes primary alcohols to aldehydes efficiently at room temperature. The reaction is fast, clean, and avoids the use of toxic chromium-based reagents.[9]

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 1-3 hours. The reaction is typically complete within this timeframe.

-

Monitor the reaction by TLC, staining with 2,4-dinitrophenylhydrazine (DNP) to visualize the aldehyde product.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (aldehydes can be volatile).

-

The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography.

Protocol 4: Oxidation to the Carboxylic Acid

For the synthesis of the corresponding carboxylic acid, a stronger oxidizing agent is required. The Jones oxidation is a classic and effective method.

Rationale: Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols directly to carboxylic acids.[10][11] The reaction proceeds through an aldehyde intermediate which is rapidly oxidized in the aqueous acidic medium.[12]

Step-by-Step Protocol:

-

Prepare the Jones Reagent: Carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then slowly add water. (Warning: Highly corrosive and carcinogenic).

-

Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Add the Jones reagent dropwise to the stirred acetone solution. The color will change from orange to a murky green/blue. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by adding isopropanol dropwise until the orange color of excess oxidant is no longer present.

-

Filter the mixture through a pad of celite to remove chromium salts.

-

Concentrate the filtrate to remove most of the acetone.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify by recrystallization or flash column chromatography.

IV. Summary of Derivatization Methods

| Transformation | Method | Key Reagents | Conditions | Key Considerations |

| Esterification | Acylation | RCOCl or (RCO)₂O, TEA | 0 °C to RT, Anhydrous | High yield, reliable, generates acid byproduct. |

| Mitsunobu | RCOOH, PPh₃, DEAD/DIAD | 0 °C to RT, Anhydrous | Inversion of stereochemistry; byproduct removal can be difficult.[7] | |

| Etherification | Williamson | NaH, R-X | 0 °C to RT, Anhydrous | Requires strong base; risk of elimination with secondary/tertiary halides. |

| Mitsunobu | R-OH (Phenol), PPh₃, DEAD | 0 °C to RT, Anhydrous | Excellent for phenols; inversion of stereochemistry.[8] | |

| Oxidation | To Aldehyde | Dess-Martin Periodinane (DMP) | RT, Anhydrous | Mild, fast, and chemoselective; avoids heavy metals.[9] |

| To Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | 0 °C to RT, Acetone/H₂O | Strong oxidant, high yield; uses carcinogenic Cr(VI).[10] |

V. References

-

Kobayashi, E., & Togo, H. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Synthesis, 51(19), 3723-3735. [Link]

-

Efimov, I. V., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]

-

Vasilenko, D. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central. [Link]

-

Efimov, I. V., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. National Institutes of Health. [Link]

-

Google Patents. (2002). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.

-

Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2025). PubMed Central. [Link]

-

Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Kotian, S. Y., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]

-

Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI. [Link]

-

Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. (2019). OUCI. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health. [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). SlideShare. [Link]

-

Chemguide. Oxidation of alcohols. [Link]

-

Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

-

Zhang, Y., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. [Link]

-

De Benedetti, P. G., et al. (1991). Synthesis of new delta 2-isoxazoline derivatives and their pharmacological characterization as beta-adrenergic receptor antagonists. PubMed. [Link]

-

A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. (2007). ResearchGate. [Link]

-

Abu-Orabi, S. T., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PubMed Central. [Link]

-

Oxidation of primary alcohols 4a,b, 5a,b, and 6a-f to carboxylic acids... (2017). ResearchGate. [Link]

-

Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). National Academic Digital Library of Ethiopia. [Link]

-

Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]

-

Sinfoo Biotech. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

The Versatile Synthon: Application Notes for (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol in Organic Synthesis

In the landscape of modern organic synthesis, the demand for chiral, densely functionalized building blocks is perpetual. Among these, heterocycles play a pivotal role, offering rigid scaffolds and diverse reactivity. This guide delves into the utility of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, a versatile building block that serves as a gateway to a variety of complex molecular architectures. Its inherent chirality and the presence of a modifiable primary alcohol function make it an attractive starting material for the synthesis of novel bioactive compounds and natural product analogues.

This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent elaboration, empowering researchers in drug discovery and synthetic chemistry to harness its full potential.

The Strategic Advantage of the Isoxazoline Scaffold

The 4,5-dihydroisoxazole, or isoxazoline, ring system is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active molecules.[1] The weak N-O bond within the isoxazoline ring offers a unique opportunity for ring-opening reactions, unveiling masked 1,3-amino alcohol functionalities, which are key components of many natural products and pharmaceuticals. The strategic placement of an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazoline ring in the title compound provides a chiral, non-racemic building block with multiple points for diversification.

Synthesis of this compound

The cornerstone of accessing this valuable building block is the 1,3-dipolar cycloaddition reaction. This powerful transformation allows for the rapid construction of five-membered heterocycles with excellent control over regioselectivity.[2] For the synthesis of this compound, a nitrile oxide is generated in situ from isobutyraldoxime and reacted with allyl alcohol. A highly efficient and environmentally conscious one-pot method utilizing N-chlorosuccinimide (NCS) in an aqueous medium is presented here.

Causality of Experimental Choices:

-

One-Pot Procedure: This approach minimizes waste and purification steps by generating the reactive nitrile oxide intermediate in the presence of the dipolarophile (allyl alcohol).

-

N-Chlorosuccinimide (NCS): NCS serves as a mild and effective oxidizing agent to convert the aldoxime into the corresponding hydroximoyl chloride, which then eliminates HCl to form the nitrile oxide.

-

Aqueous Medium: Utilizing water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile organic solvents.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

-

Isobutyraldoxime

-

Allyl alcohol

-

N-Chlorosuccinimide (NCS)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add isobutyraldoxime (1.0 eq.), allyl alcohol (1.5 eq.), and potassium carbonate (1.5 eq.) in deionized water (50 mL).

-

Stir the mixture vigorously at room temperature to form a suspension.

-

In a separate beaker, dissolve N-chlorosuccinimide (1.1 eq.) in deionized water (30 mL).

-

Add the NCS solution dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. Expected ¹H NMR signals would include a doublet for the isopropyl methyl groups, a multiplet for the isopropyl methine proton, diastereotopic protons for the CH₂ group in the isoxazoline ring, a multiplet for the C5 proton, and signals corresponding to the hydroxymethyl group. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (143.18 g/mol ).[3]

Applications as a Synthetic Building Block

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecules. The following protocols outline key derivatizations.

Oxidation to the Aldehyde

The conversion of the primary alcohol to an aldehyde opens up a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and aldol condensations. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions, making it compatible with the isoxazoline ring.[1][2][4]

Caption: Swern oxidation of the primary alcohol to the corresponding aldehyde.

Protocol 2: Swern Oxidation to 3-Isopropyl-4,5-dihydroisoxazole-5-carbaldehyde

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Add anhydrous DCM (20 mL) and oxalyl chloride (1.2 eq.) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM (5 mL) to the cooled solution. Stir the mixture for 15 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (5.0 eq.) to the flask, stir for an additional 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography.

Trustworthiness: The disappearance of the alcohol proton signal and the appearance of a characteristic aldehyde proton signal (typically around 9-10 ppm) in the ¹H NMR spectrum will confirm the successful oxidation.

Esterification

Esterification of the primary alcohol allows for the introduction of a wide range of functional groups and can be a key step in the synthesis of prodrugs or in modifying the pharmacokinetic properties of a lead compound. Reaction with an acyl chloride in the presence of a base is a straightforward and high-yielding method.[5][6][7][8][9]

Protocol 3: Esterification with Acetyl Chloride

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (20 mL).

-

Add pyridine (1.5 eq.) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the ester by flash column chromatography.

Authoritative Grounding: The formation of the ester can be verified by the appearance of a new singlet corresponding to the acetyl methyl group in the ¹H NMR spectrum and a characteristic ester carbonyl stretch in the IR spectrum (around 1735 cm⁻¹).

Alkylation to Form Ethers

Conversion of the alcohol to an ether can be used to introduce lipophilic groups or linkers for further functionalization. A simple Williamson ether synthesis approach can be employed.

Protocol 4: Alkylation with Iodomethane

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF (15 mL).

-

Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF (10 mL).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting ether by flash column chromatography.

Expertise & Experience: The shift of the hydroxymethyl protons in the ¹H NMR spectrum and the appearance of a new singlet for the methoxy group will indicate the formation of the methyl ether.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features (Expected) |

| This compound | C₇H₁₃NO₂ | 143.18 | ¹H NMR: Signals for isopropyl group, diastereotopic CH₂ of isoxazoline ring, CH-O, and CH₂OH. IR (cm⁻¹): ~3400 (O-H), ~1650 (C=N). MS (m/z): [M+H]⁺ at 144. |

| 3-Isopropyl-4,5-dihydroisoxazole-5-carbaldehyde | C₇H₁₁NO₂ | 141.17 | ¹H NMR: Disappearance of OH proton, appearance of aldehyde proton (~9-10 ppm). IR (cm⁻¹): ~1725 (C=O). MS (m/z): [M+H]⁺ at 142. |

| (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methyl acetate | C₉H₁₅NO₃ | 185.22 | ¹H NMR: Appearance of a singlet for the acetyl methyl group (~2.1 ppm). IR (cm⁻¹): ~1735 (C=O, ester). MS (m/z): [M+H]⁺ at 186. |

| 5-(Methoxymethyl)-3-isopropyl-4,5-dihydroisoxazole | C₈H₁₅NO₂ | 157.21 | ¹H NMR: Appearance of a singlet for the methoxy group (~3.4 ppm). IR (cm⁻¹): ~1100 (C-O-C). MS (m/z): [M+H]⁺ at 158. |

Conclusion

This compound is a readily accessible and highly versatile chiral building block. The protocols detailed herein provide a solid foundation for its synthesis and subsequent functionalization. The ability to easily introduce new functionalities through the primary alcohol handle, combined with the inherent reactivity of the isoxazoline scaffold, makes this compound a valuable asset for medicinal chemists and synthetic organic chemists in the pursuit of novel and complex molecular targets. The provided methodologies are designed to be robust and adaptable, encouraging further exploration of this promising synthon.

References

-

Swern, D., et al. (1978). Oxidation of Alcohols by Dimethyl Sulfoxide-Oxalyl Chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

-

Jia, Y., & Ablajan, K. (2019). N-Chlorosuccinimide-Promoted One-Pot Synthesis of Substituted 4,5-Dihydroisoxazole-5-methanols in Aqueous Medium. Advanced Synthesis & Catalysis, 361(15), 3536-3541. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

-

IISTE. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

Chemguide. Esterification - alcohols and carboxylic acids. [Link]

-

SparkNotes. Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

-

Master Organic Chemistry. Making Alkyl Halides From Alcohols. [Link]

-

Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. iiste.org [iiste.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

The Versatile Scaffold: Application of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Privileged Heterocycle